2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide
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Overview
Description
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a phenylsulfonyl group, and an acetamide moiety, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin F , a human protein . Cathepsin F is a cysteine protease of the papain family. It is involved in intracellular protein catabolism and it’s implicated in several pathologies, including cancer and Alzheimer’s disease.
Mode of Action
It is known that it interacts with its target, cathepsin f, potentially inhibiting its activity . This interaction could lead to changes in the protein’s function, affecting the biochemical pathways it is involved in.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide typically involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in an aqueous medium. This reaction yields N-(piperidin-1-yl)benzenesulfonamide, which is then subjected to substitution at the nitrogen atom with different electrophiles, such as N-aryl or aralkyl-substituted bromoacetamides, in the presence of sodium hydride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and N,N-dimethylformamide (DMF) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anticonvulsant activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has been studied for its anticonvulsant activity.
N-(4-(2-piperidine-1-yl-ethoxy)phenyl)acetamide: Known for its antimicrobial properties.
Uniqueness
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide stands out due to its unique combination of a piperidine ring, phenylsulfonyl group, and acetamide moiety. This structure allows it to interact with various biological targets and undergo diverse chemical reactions, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h1-6,9-10,12-13,17H,7-8,11,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSQCSEOSMNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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